molecular formula C5H4OSe B13110509 2H-Pyran-2-selenone

2H-Pyran-2-selenone

Cat. No.: B13110509
M. Wt: 159.06 g/mol
InChI Key: QODJIFAUDGWYCQ-UHFFFAOYSA-N
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Description

2H-Pyran-2-selenone is a heterocyclic compound that contains a selenium atom in its structure It is a derivative of 2H-pyran, where one of the oxygen atoms is replaced by a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-selenone can be achieved through several methods. One common approach involves the reaction of pyrylium salts with selenium-containing nucleophiles. For example, the reaction of 2,4,6-trimethylpyrylium perchlorate with selenium nucleophiles under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-selenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenide compounds .

Scientific Research Applications

2H-Pyran-2-selenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding selenium’s role in biological processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant and in cancer treatment.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-selenone involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This redox activity is crucial for its potential therapeutic effects, such as antioxidant properties and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran: The parent compound without the selenium atom.

    2H-Pyran-2-one: A similar compound where the selenium atom is replaced by an oxygen atom.

    2H-Chromene: A fused aromatic derivative of 2H-Pyran.

Uniqueness

2H-Pyran-2-selenone is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The selenium atom enhances the compound’s redox activity, making it more effective in certain applications, such as antioxidant and anticancer therapies .

Properties

Molecular Formula

C5H4OSe

Molecular Weight

159.06 g/mol

IUPAC Name

pyran-2-selone

InChI

InChI=1S/C5H4OSe/c7-5-3-1-2-4-6-5/h1-4H

InChI Key

QODJIFAUDGWYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[Se])OC=C1

Origin of Product

United States

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